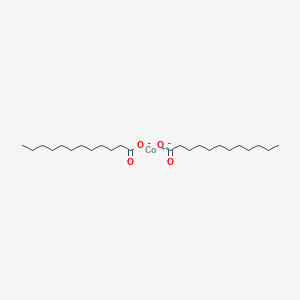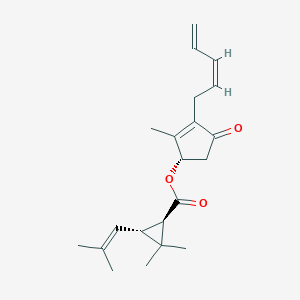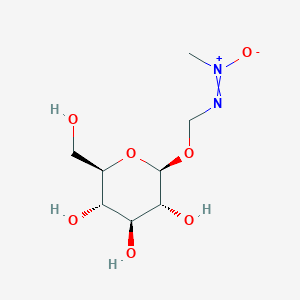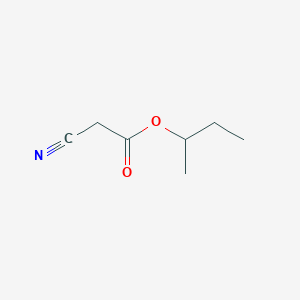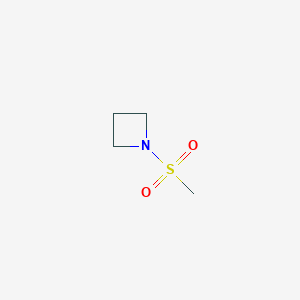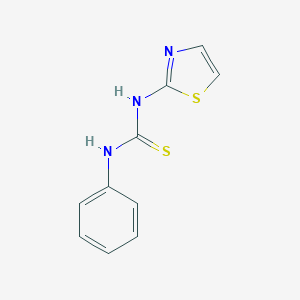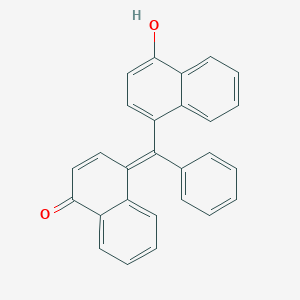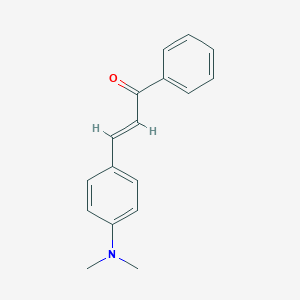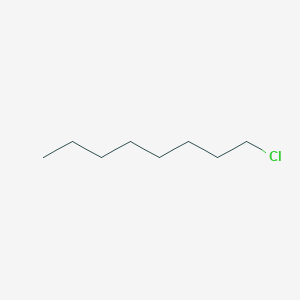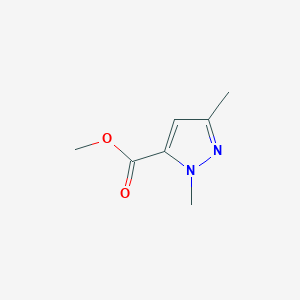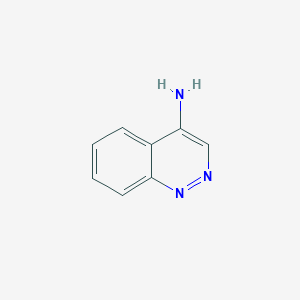
Glucantime
Vue d'ensemble
Description
Glucantime, also known as meglumine antimoniate, is a medicine used to treat leishmaniasis, including visceral, mucocutaneous, and cutaneous leishmaniasis . It is given by injection into a muscle or into the area infected . It is an antiparasitic agent used to treat cutaneous and visceral leishmaniasis .
Synthesis Analysis
During the synthesis of Glucantime, traces of Sb (III) may be present, also probably complexed . Traces of Sb(V) measured are probably due to residual impurities from synthesis .Molecular Structure Analysis
Glucantime mainly contains Sb (V) under the form of an organic complex with N-methylglucamine (NMG) . Antimony speciation in Glucantime is not straightforward, as the active product ingredients (API) is not a define molecule but a set of complexes (1:1, 2:1, 3:1, 2:2, 3:2…) of the ligands bound to the central Sb atom under the redox state V .Chemical Reactions Analysis
To obtain Sb species in detectable forms, the complexes between Sb species and NMG need to be broken. This was obtained by diluting samples in hydrochloric acid in deaerated conditions to avoid Sb redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Glucantime are closely tied to its structural characteristics, such as the types of glycosidic linkages and degree of branching. These properties influence its reactivity and interaction with other molecules.Applications De Recherche Scientifique
Treatment of Cutaneous Leishmaniasis
“Meglumine antimoniate” is widely used in the treatment of cutaneous leishmaniasis . However, natural resistance to this drug has been associated with treatment failure in cutaneous leishmaniasis caused by Leishmania (Viannia) panamensis . The relationship between parasite susceptibility to meglumine antimoniate and therapeutic outcome of cutaneous leishmaniasis has been evaluated .
Study of Drug Resistance
Research has been conducted to understand the relationship between the susceptibility of Leishmania isolated from cutaneous leishmaniasis patients to meglumine antimoniate and the outcome of treatment . This helps in understanding the mechanism of drug resistance and developing strategies to overcome it.
Development of Nanocomposites for Leishmaniasis Treatment
A nanocomposite of silver nanoparticle–polyvinylpyrrolidone-meglumine antimoniate (AgNP-PVP-MA) has been developed and shown to reduce Leishmania amazonensis infection in macrophages . This nanocomposite has potential as an alternative treatment for leishmaniasis .
Determination of Safe Dose Levels
The toxicity of meglumine antimoniate, mainly due to the presence of antimony in its structure, necessitates the determination of safe dose levels of this drug in the treatment of leishmaniasis .
Evaluation of Treatment Results in New Focus Areas
The infecting Leishmania species and the results of meglumine antimoniate therapy have been evaluated in new focus areas of cutaneous leishmaniasis . This helps in understanding the effectiveness of the drug in different geographical areas and against different Leishmania species.
In Vivo Efficacy Studies
In vivo treatment efficacy studies have been conducted using fluorescence imaging to noninvasively monitor changes in the red fluorescence produced by an infection of mCherry-L. major in a mouse model . This helps in understanding the effectiveness of the drug in a live organism.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Meglumine antimoniate, also known as Glucantime, is primarily used to treat leishmaniasis . The primary targets of this compound are the protozoan parasites of the genus Leishmania . These parasites are responsible for causing visceral, mucocutaneous, and cutaneous leishmaniasis .
Mode of Action
It is believed that the compound may inhibit the parasite’s glycolytic and fatty acid oxidative activity . This results in decreased reducing equivalents for antioxidant defense and decreased synthesis of adenosine triphosphate . Additionally, pentavalent antimonials like meglumine antimoniate are known to bind to polypeptides and inhibit DNA topoisomerase glycolytic enzymes and fatty acid beta-oxidation .
Biochemical Pathways
Meglumine antimoniate affects the biochemical pathways of the Leishmania parasites. It inhibits the glycolytic enzymes and fatty acid beta-oxidation . This disruption of the parasite’s energy production pathways leads to a decrease in the synthesis of adenosine triphosphate , which is essential for the parasite’s survival and proliferation .
Pharmacokinetics
When given as an injection of 10 mg/kg intramuscularly, it achieves peak levels of approximately 10 mg/L 2 hours after injection . Most of the antimony is eliminated rapidly, mainly via the urine .
Result of Action
The action of meglumine antimoniate results in the inhibition of the Leishmania parasites’ energy production pathways, leading to their death . This results in the reduction of the parasitic load in the host, thereby alleviating the symptoms of leishmaniasis .
Action Environment
The efficacy and stability of meglumine antimoniate can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the levels of trivalent antimony (Sb (III)), a form of antimony associated with the toxic side-effects of the drug . Furthermore, the presence of naturally Sb-resistant strains of Leishmania can lead to treatment failure .
Propriétés
IUPAC Name |
hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGYVDXPYVPAAQ-SESJOKTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO8Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043935 | |
| Record name | Meglumine antimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucantime | |
CAS RN |
133-51-7 | |
| Record name | Meglumine antimoniate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meglumine antimoniate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13732 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meglumine antimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEGLUMINE ANTIMONIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



